molecular formula C7H8N2O3 B1342185 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid CAS No. 300582-90-5

2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No. B1342185
M. Wt: 168.15 g/mol
InChI Key: DZNWPRKEUQEDSZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Bacterial Catabolism and Environmental Impact

Research on bacterial catabolism of indole-3-acetic acid (IAA), a structurally related compound, highlights the metabolic pathways bacteria use to degrade plant growth hormones. This work provides insight into how bacteria can utilize similar compounds for carbon, nitrogen, and energy sources, potentially affecting IAA-dependent processes in organisms and environments. This research could imply the environmental and ecological significance of amino-pyridinyl acetic acid derivatives in microbial interactions with plant hormones (Laird, Flores, & Leveau, 2020).

Chemical Mechanisms in Polysaccharide Pyrolysis

Studies on the pyrolysis of polysaccharides reveal the chemical mechanisms involved in the breakdown of complex carbohydrates, leading to the formation of various compounds including acetic acid. This research is critical for understanding the thermal decomposition of biomass and the generation of biofuels, suggesting potential industrial applications of pyridinyl acetic acid derivatives in bioenergy and material science (Ponder & Richards, 2010).

Biochemical Applications and Health Implications

The exploration of amino acids and derivatives in health and disease treatment, such as the use of N-acetylcysteine in psychiatric disorders, underscores the therapeutic potential of amino acid derivatives. This research suggests avenues for the use of amino-pyridinyl acetic acid derivatives in medical and pharmaceutical applications, particularly in modulating biochemical pathways and treating diseases (Dean, Giorlando, & Berk, 2011).

Enzymatic Activity and Molecular Interactions

Investigations into the group II pyridoxal 5'-phosphate decarboxylases, which include studies on enzymatic mechanisms and substrate specificity, are crucial for understanding the biochemical roles of related compounds. Such research provides insights into the catalytic processes and potential biotechnological applications of amino-pyridinyl acetic acid derivatives in enzymology and metabolic engineering (Paiardini et al., 2017).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-5-2-1-3-9(7(5)12)4-6(10)11/h1-3H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNWPRKEUQEDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594149
Record name (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid

CAS RN

300582-90-5
Record name (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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